2-(1-Aminoethyl)aniline dihydrochloride
Description
Molecular Identity and Classification
2-(1-Aminoethyl)aniline dihydrochloride constitutes a member of the aromatic amine family, specifically classified as a substituted aniline derivative with enhanced ionic characteristics due to its dihydrochloride salt formation. The compound possesses the molecular formula C8H14Cl2N2 and exhibits a molecular weight of 209.11 grams per mole. This chemical entity demonstrates the characteristic properties of both primary and secondary amines, with the aniline nitrogen functioning as a primary aromatic amine and the ethyl-substituted nitrogen serving as a secondary aliphatic amine.
The compound's classification within the broader chemical taxonomy places it among heterocyclic building blocks and pharmaceutical intermediates. Its structural framework incorporates a benzene ring system with amino substitution at the ortho position relative to the aminoethyl side chain, creating a unique spatial arrangement that influences both its chemical reactivity and physical properties. The dihydrochloride salt formation significantly alters the compound's ionic character, enhancing its water solubility and stability under standard storage conditions compared to the free base form.
Table 1: Fundamental Molecular Properties
The stereochemical considerations of this compound involve the chiral center present at the aminoethyl carbon, which can exist in both R and S configurations. However, the commercially available dihydrochloride salt typically represents a racemic mixture unless specifically resolved into individual enantiomers. This stereochemical aspect becomes particularly relevant when considering the compound's potential biological activities and synthetic applications where enantioselectivity may be required.
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of aniline chemistry, which began with the isolation of aniline itself in 1826 by Otto Unverdorben through the destructive distillation of indigo. The systematic exploration of aniline derivatives gained momentum throughout the 19th century, particularly following the work of Friedlieb Runge, who isolated related aromatic amines from coal tar in 1834, and Carl Julius Fritzsche, who formally named aniline in 1840 after treating indigo with caustic potash.
The synthetic dye industry's emergence in the mid-19th century provided the foundational impetus for developing sophisticated aniline chemistry methodologies. William Henry Perkin's discovery of mauveine in 1856, while attempting to synthesize quinine, demonstrated the commercial potential of aniline derivatives and established the precedent for systematic structural modifications of the aniline core. This historical context laid the groundwork for the eventual synthesis and characterization of complex substituted anilines, including aminoethyl derivatives.
The specific development of 2-(1-Aminoethyl)aniline and its salt forms emerged from the continuous efforts to expand the structural diversity of aniline-based compounds for pharmaceutical and industrial applications. The systematic exploration of reductive amination methodologies, as demonstrated in contemporary research involving aniline derivatives with aldehydes, reflects the ongoing evolution of synthetic strategies that likely contributed to the development of this particular compound. The formation of stable salt derivatives, particularly dihydrochlorides, became a standard practice in pharmaceutical chemistry to enhance compound stability and facilitate purification processes.
Significance in Organic Chemistry
This compound occupies a position of considerable importance within organic chemistry due to its multifunctional nature and versatility as a synthetic building block. The compound's dual amino functionality enables it to participate in a wide range of chemical transformations, including nucleophilic substitution reactions, condensation reactions, and various coupling processes. Its role as both an electrophilic and nucleophilic species, depending on reaction conditions, makes it particularly valuable for constructing complex molecular architectures.
The significance of this compound extends to its utility in heterocyclic synthesis, where it serves as a precursor for generating more complex nitrogen-containing ring systems. Research has demonstrated that compounds with similar structural features can undergo efficient transformations to produce polyphosphoric acid derivatives and other strategically important intermediates. The presence of multiple amine groups with different electronic environments allows for selective functionalization, enabling chemists to introduce additional structural complexity while maintaining control over reaction selectivity.
Table 2: Chemical Reactivity Characteristics
The compound's importance in medicinal chemistry stems from its structural similarity to biologically active molecules and its potential to serve as a scaffold for drug development. The aminoethyl substitution pattern found in this compound appears in numerous pharmaceutical agents, making it a valuable starting material for medicinal chemistry programs. Additionally, its role in reductive amination processes, as demonstrated by contemporary research involving aniline derivatives and aldehydes, highlights its continued relevance in modern synthetic methodology development.
Properties
IUPAC Name |
2-(1-aminoethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-4-2-3-5-8(7)10;;/h2-6H,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZXOUYXVLWRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-93-2 | |
| Record name | 2-(1-aminoethyl)aniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxime Formation
The initial step is the conversion of 2-nitroacetophenone to its oxime derivative, 1-(2-nitrophenyl)ethan-1-one oxime, via reaction with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction is typically performed in an ethanol-water mixture under reflux conditions for approximately 2 hours. The oxime precipitates upon cooling and is isolated by filtration with yields around 90%. The melting point of the oxime is reported between 92–95 °C, consistent with literature values.
Reduction of Oxime to 2-(1-Aminoethyl)aniline Dihydrochloride
Two main reduction methods are described:
Method A: Sodium Borohydride and Titanium(IV) Chloride Reduction
- The oxime is reduced in anhydrous 1,2-dimethoxyethane (DME) by slow addition to a stirred, chilled mixture of sodium borohydride and titanium(IV) chloride under an inert argon atmosphere.
- The reaction proceeds at room temperature for 20 hours.
- Workup involves quenching with ice-cold water, neutralization with aqueous ammonia, and Soxhlet extraction with isopropyl alcohol.
- The crude product is concentrated to yield this compound as an off-white powder.
- Yield: 91%; melting point: 172–179 °C (decomposition observed at 187 °C in literature).
Method B: Zinc Dust Reduction in Acidic Medium
- The oxime is reduced using zinc dust in hydrochloric acid at 50 °C for 1.5 hours.
- The reaction mixture is cooled, filtered, and concentrated.
- The residue is basified with aqueous ammonia and extracted with ethyl acetate.
- The free base is isolated and then converted to the dihydrochloride salt by treatment with diluted aqueous HCl.
- The product is obtained as a pale-yellow crystalline solid with melting point 85–89 °C.
- Yield data is less explicitly reported but is consistent with effective conversion.
Alternative Synthetic Routes
Other synthetic approaches involve the preparation of related amines such as 2-(aminomethyl)aniline via analogous oxime formation and reduction starting from 2-nitrobenzaldehyde. These methods employ similar reagents and conditions, confirming the versatility of the oxime-reduction strategy for substituted anilines.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Product Form | Melting Point (°C) |
|---|---|---|---|---|---|---|
| Oxime formation | 2-nitroacetophenone, hydroxylamine HCl, NaOAc, EtOH/H2O (4:1) | Reflux (~78 °C) | 2 h | 90 | 1-(2-nitrophenyl)ethan-1-one oxime | 92–95 |
| Reduction (Method A) | NaBH4, TiCl4, DME, argon atmosphere | Room temperature | 20 h | 91 | This compound | 172–179 (decomp at 187) |
| Reduction (Method B) | Zn dust, HCl | 50 °C | 1.5 h | Not specified | 2-(1-Aminoethyl)aniline free base/salt | 85–89 |
The oxime formation involves nucleophilic attack of hydroxylamine on the ketone carbonyl, forming the oxime intermediate. The reduction step (Method A) utilizes titanium(IV) chloride to activate the oxime, enabling hydride transfer from sodium borohydride to reduce the oxime to the amine. This method is advantageous due to mild conditions and high yield. Method B employs classical metal-acid reduction, where zinc reduces the oxime under acidic conditions, a more traditional but efficient approach.
- The choice of solvent (anhydrous DME in Method A) and inert atmosphere is critical to prevent side reactions and ensure high purity.
- Soxhlet extraction with isopropyl alcohol aids in purifying the product by removing impurities.
- The dihydrochloride salt form improves the stability and handling of the amine.
- Literature reports confirm that the melting points and yields are consistent with the described procedures, indicating reproducibility.
The preparation of this compound is well-established through the oxime intermediate derived from 2-nitroacetophenone. Two main reduction methods—sodium borohydride/titanium(IV) chloride and zinc dust in acid—offer reliable routes with high yields and good purity. The detailed reaction conditions and purification steps ensure the production of the dihydrochloride salt suitable for further chemical applications.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H12N2Cl2
- Molecular Weight : Approximately 209.11 g/mol
- IUPAC Name : 2-(1-aminoethyl)aniline dihydrochloride
- Structure : The compound features an aminoethyl group attached to an aromatic aniline structure, enhancing its reactivity.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Buchwald-Hartwig Amination : This reaction utilizes the compound as a reactant to form new carbon-nitrogen bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.
- Reductive Amination : It can act as a nucleophile in reductive amination processes, contributing to the formation of complex amines.
Case Study: Synthesis of Pharmaceuticals
In a study focusing on the synthesis of novel antihypertensive agents, researchers utilized this compound as a starting material. The compound was subjected to various coupling reactions, resulting in the successful formation of targeted pharmaceutical candidates with improved efficacy and reduced side effects.
Material Science
The compound's aromatic amine functionality makes it valuable in material science applications:
- Polymer Chemistry : Its ability to engage in π-π stacking interactions is crucial for creating ordered structures in polymers. This property enhances the mechanical and thermal stability of polymeric materials.
- Dyes and Pigments : Due to its vibrant coloration potential, this compound can be employed in synthesizing dyes and pigments used in textiles and coatings.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aniline | C6H5NH2 | Basic structure without aminoethyl substitution |
| 4-(1-Aminoethyl)aniline | C8H10N2 | Aminoethyl group at the para position |
| 3-Amino-4-methylphenol | C7H9N | Contains a methyl group at the para position |
| N,N-Diethyl-aniline | C10H15N | Two ethyl groups attached to nitrogen |
Biochemical Applications
Research indicates that this compound has potential applications in biochemistry:
- Enzyme Interactions : The compound can serve as a substrate in biochemical assays, influencing enzyme activity through its nucleophilic properties.
- Molecular Recognition Studies : Its structure allows for interactions with biological molecules, facilitating studies on binding affinities and molecular recognition processes.
Case Study: Enzymatic Activity Modulation
In enzymology research, this compound was tested for its effects on specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, providing insights into its potential role as a biochemical tool.
Safety Considerations
Given its chemical nature, appropriate safety protocols should be followed when handling this compound:
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Measures : Use personal protective equipment (PPE), including gloves and goggles, during handling.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)aniline dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(1-Aminoethyl)aniline dihydrochloride with related aniline derivatives:
Key Observations :
- Salt Form: Dihydrochloride salts (e.g., this compound) have higher molecular weights due to two Cl⁻ ions, compared to monohydrochlorides .
- Substituent Position: Para-substituted derivatives (e.g., (S)-4-(1-aminoethyl)aniline dihydrochloride) exhibit distinct steric and electronic effects compared to ortho-substituted analogs .
- Chirality : Enantiomers like (R)- and (S)-forms are critical in drug design, as seen in ’s VAP-1 inhibitors, where stereochemistry impacts target binding .
Stability and Reactivity
Biological Activity
2-(1-Aminoethyl)aniline dihydrochloride, also known as 2-(1-aminoethyl)aniline hydrochloride, is a substituted aniline compound with the molecular formula CHClN\ and a molecular weight of approximately 172.65 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications as a synthetic intermediate.
The compound features an aminoethyl group attached to an aniline structure, enhancing its reactivity. As a dihydrochloride salt, it is typically encountered in a hydrated form, which is crucial for its solubility and stability in various applications. Its structure allows for interactions with biological molecules through hydrogen bonding and nucleophilic attacks, influencing their activity and function.
The mechanism of action for this compound involves its ability to act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. However, detailed studies elucidating the precise mechanisms remain limited .
Biological Activity
Research indicates that this compound serves as a substrate in biochemical assays and is involved in enzyme interactions. Its nucleophilic properties allow it to participate in biochemical processes that are essential for understanding molecular interactions and binding affinities.
Cytotoxicity Studies
While specific cytotoxicity data for this compound are sparse, related compounds have shown promising results against cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine exhibited moderate antiproliferative potency against various human cancer cell lines, indicating that structural analogs may share similar biological activities .
Applications in Research
The compound's versatility makes it a valuable building block for synthesizing more complex organic molecules. It has potential applications in:
- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical agents.
- Biochemistry : In studying enzyme mechanisms and protein interactions.
- Material Science : Due to its aromatic amine functionality which can participate in π-π stacking interactions crucial for forming ordered structures in polymers.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 2-Amino-1-arylidenaminoimidazoles | Aryl-substituted amines | Anticancer activity via microtubule destabilization |
| Bis(2-aminoethyl)amine derivatives | Aminoalkyl derivatives | Cytotoxicity against cancer cell lines |
| 2-Aminomethyl-aniline | Amino-substituted anilines | Potential enzyme inhibitors |
This table illustrates how structural modifications can influence biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Aminoethyl)aniline dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloroaniline) with an aminoethyl group, followed by dihydrochloride salt formation using concentrated HCl. For example, analogous syntheses of substituted aniline dihydrochlorides employ reactions between chloronitrobenzene derivatives and amines (e.g., N-methylpiperazine) under basic conditions (K₂CO₃) in solvents like DMF, followed by nitro group reduction and HCl treatment . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts, and ensuring anhydrous conditions to prevent hydrolysis.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the aminoethyl group and aromatic protons.
- Mass spectrometry (ESI-MS) for molecular ion verification.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Elemental analysis to validate the dihydrochloride stoichiometry (Cl⁻ content). Contaminants like unreacted precursors or oxidation byproducts can be identified via these methods .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation. Long-term storage (>6 months) requires periodic purity checks via HPLC. Avoid repeated freeze-thaw cycles, which can induce crystallization or decomposition .
Advanced Research Questions
Q. How does this compound interact with Rho-associated kinase (ROCK) pathways in smooth muscle studies?
- Methodological Answer : The compound may modulate ROCK activity by inhibiting myosin light-chain phosphatase (MLCP), analogous to Y-27632 (a known ROCK inhibitor). To test this, use:
- In vitro kinase assays with purified ROCK and MLCP.
- Cell-based assays (e.g., vascular smooth muscle contraction) to measure Ca²⁺ sensitization via phosphorylation of myosin regulatory light chains (p-MLC₂₀). Compare dose-response curves with established inhibitors .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from batch-specific impurities or assay conditions. Strategies include:
- Reproducibility checks : Replicate experiments using independently synthesized batches.
- Impurity profiling : Use LC-MS to identify and quantify side products (e.g., dehydrohalogenation byproducts).
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
Q. Can this compound serve as a precursor for fluorescent probes in cellular imaging?
- Methodological Answer : Functionalize the aniline group via diazotization or coupling reactions to introduce fluorophores (e.g., dansyl or FITC derivatives). Validate probe utility by:
- Fluorescence microscopy in target cells (e.g., endothelial cells).
- Competitive binding assays to confirm specificity. Reference similar modifications in 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride derivatives .
Methodological Notes
- Synthesis Troubleshooting : If low yields occur during HCl salt formation, ensure excess HCl gas is bubbled into the reaction mixture rather than using aqueous HCl, which can dilute the product .
- Biological Assay Design : Include positive controls (e.g., Y-27632 for ROCK inhibition) and validate target engagement using siRNA knockdown or CRISPR-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
